molecular formula C17H17NOS B12753376 Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)- CAS No. 72353-26-5

Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-

Cat. No.: B12753376
CAS No.: 72353-26-5
M. Wt: 283.4 g/mol
InChI Key: LJONPVWRZOUNAK-UHFFFAOYSA-N
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Description

(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid is a complex organic compound that features a fluorenyl group attached to an ethylmercapto group, which is further connected to an acetic acid amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid typically involves the reaction of 2-fluorenylacetic acid with ethylmercaptan under specific conditions. The process begins with the activation of the carboxylic acid group of 2-fluorenylacetic acid, often using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with ethylmercaptan in the presence of a base such as triethylamine to yield the ethylmercapto derivative. Finally, the amide formation is achieved by reacting the ethylmercapto derivative with ammonia or an amine under controlled conditions .

Industrial Production Methods

Industrial production of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

Mechanism of Action

The mechanism of action of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid involves its interaction with specific molecular targets. In biological systems, the compound may bind to proteins or nucleic acids, altering their structure and function. For example, it can inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs . The pathways involved in these interactions are often complex and may include oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid is unique due to its combination of a fluorenyl group with an ethylmercapto and acetic acid amide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

CAS No.

72353-26-5

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

2-[1-(9H-fluoren-2-yl)ethylsulfanyl]acetamide

InChI

InChI=1S/C17H17NOS/c1-11(20-10-17(18)19)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9-10H2,1H3,(H2,18,19)

InChI Key

LJONPVWRZOUNAK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)SCC(=O)N

Origin of Product

United States

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